2-(2-Methoxyphenoxy)cyclohexanone
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Overview
Description
2-(2-Methoxyphenoxy)cyclohexanone is an organic compound with the molecular formula C13H16O3. It is characterized by a cyclohexanone core substituted with a 2-methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)cyclohexanone typically involves the reaction of cyclohexanone with 2-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or other substituted cyclohexanone derivatives
Scientific Research Applications
2-(2-Methoxyphenoxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)cyclohexanone involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Comparison: 2-(2-Methoxyphenoxy)cyclohexanone is unique due to its cyclohexanone core, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
62159-56-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI Key |
NLVNHTJOSPBAHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCCC2=O |
Origin of Product |
United States |
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